
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies. In
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Research on compounds structurally related to "1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone" includes the development of synthetic routes under microwave irradiation and evaluation of antibacterial activities. For instance, Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine-containing compounds and evaluated their antibacterial properties, highlighting the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns in Enaminones
Studies on enaminones, such as those by Balderson et al. (2007), examine hydrogen-bonding patterns which contribute to the structural stability and potential reactivity of these compounds. Their work provides foundational knowledge on the molecular interactions that can influence the properties and reactivity of compounds containing piperidine and related moieties (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Oxidation Studies
The synthesis, oxidation, and nitration of cyclopenta[b]indoles, involving reactions with piperidine, have been explored to obtain various derivatives with potential application in medicinal chemistry and material science. Skladchikov et al. (2012) discussed the synthesis and structural elucidation of such compounds, illustrating the versatility of piperidine in synthesizing complex heterocyclic structures (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).
Convergent Construction of Heterocyclic Scaffolds
Research by Chen et al. (2011) on the convergent construction of the 1,4-dihydropyridine scaffold containing an indole fragment through multi-component reactions showcases the synthetic utility of piperidine and related compounds in constructing complex, biologically relevant structures (Chen, Xu, Liu, & Ji, 2011).
Catalytic Behavior Towards Ethylene Reactivity
Studies on the catalytic behavior of metal complexes bearing iminopyridines and their reactivity towards ethylene provide insights into the application of piperidine-derived ligands in catalysis. Sun et al. (2007) highlighted the synthesis, characterization, and catalytic applications of such complexes, contributing to the understanding of piperidine's role in organometallic chemistry (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDNFGGHYPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



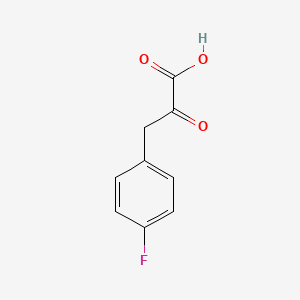
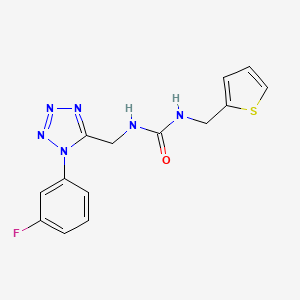
![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)
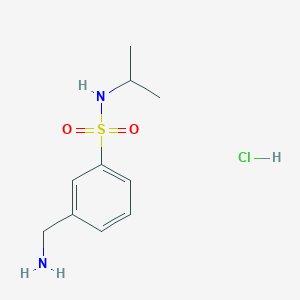
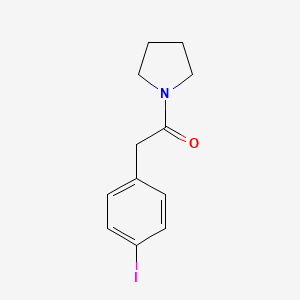
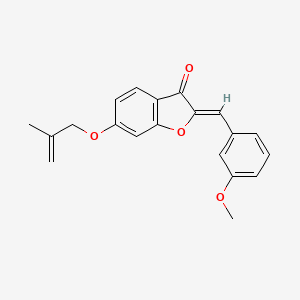

![1-(2-fluorophenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2609835.png)

![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)